N-({4-[(2,2-DIMETHYLPROPANAMIDO)METHYL]PHENYL}METHYL)-2,2-DIMETHYLPROPANAMIDE
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Overview
Description
N-({4-[(2,2-DIMETHYLPROPANAMIDO)METHYL]PHENYL}METHYL)-2,2-DIMETHYLPROPANAMIDE is a synthetic organic compound with a complex structure It contains multiple functional groups, including amide and aromatic groups, which contribute to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({4-[(2,2-DIMETHYLPROPANAMIDO)METHYL]PHENYL}METHYL)-2,2-DIMETHYLPROPANAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 4-(bromomethyl)benzylamine with 2,2-dimethylpropanoyl chloride under basic conditions to form the intermediate 4-[(2,2-dimethylpropanamido)methyl]benzylamine. This intermediate is then further reacted with 2,2-dimethylpropanoyl chloride to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane and bases like triethylamine to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-({4-[(2,2-DIMETHYLPROPANAMIDO)METHYL]PHENYL}METHYL)-2,2-DIMETHYLPROPANAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield amines or alcohols.
Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitric acid for nitration, bromine for bromination.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
N-({4-[(2,2-DIMETHYLPROPANAMIDO)METHYL]PHENYL}METHYL)-2,2-DIMETHYLPROPANAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-({4-[(2,2-DIMETHYLPROPANAMIDO)METHYL]PHENYL}METHYL)-2,2-DIMETHYLPROPANAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, thereby affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
- N-[[4-(dimethylamino)phenyl]methyl]-2,2-dimethylpropanamide
- N-Methyl-2-methylpropanamide
- N-Methylisobutyramide
Uniqueness
N-({4-[(2,2-DIMETHYLPROPANAMIDO)METHYL]PHENYL}METHYL)-2,2-DIMETHYLPROPANAMIDE stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its structure allows for diverse chemical modifications and interactions, making it a versatile compound in various research applications.
Properties
IUPAC Name |
N-[[4-[(2,2-dimethylpropanoylamino)methyl]phenyl]methyl]-2,2-dimethylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O2/c1-17(2,3)15(21)19-11-13-7-9-14(10-8-13)12-20-16(22)18(4,5)6/h7-10H,11-12H2,1-6H3,(H,19,21)(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHETZROKNVLGMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NCC1=CC=C(C=C1)CNC(=O)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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